molecular formula C17H20Cl2N2O2 B1502768 1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine CAS No. 669068-10-4

1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine

Cat. No.: B1502768
CAS No.: 669068-10-4
M. Wt: 355.3 g/mol
InChI Key: DMIDDGVWDUNAMN-UHFFFAOYSA-N
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Description

Piperidine Ring Conformational Studies

Piperidine typically adopts a chair conformation due to minimized steric strain. However, substituents at position 4 significantly influence ring dynamics:

  • Cyano group : The –C≡N substituent’s linear geometry imposes minimal steric hindrance but introduces electronic effects.
  • 3,4-Dichlorophenyl group : The bulky aryl substituent prefers an equatorial orientation to avoid 1,3-diaxial interactions.
  • Boc group : The tert-butyl moiety stabilizes the chair conformation by occupying an axial position, as shown in computational studies.

Table 1: Conformational Preferences of Substituted Piperidines

Substituent Position Preferred Conformation Key Influence
–C≡N 4 Chair (equatorial) Electronic
3,4-Dichlorophenyl 4 Chair (equatorial) Steric
Boc 1 Chair (axial) Steric

These interactions were validated via NMR studies and density functional theory (DFT) calculations.

Electronic Effects of 3,4-Dichlorophenyl Substituent

The 3,4-dichlorophenyl group exerts electron-withdrawing effects via:

  • Inductive effects : Chlorine’s electronegativity reduces electron density at the piperidine ring.
  • Resonance effects : Limited conjugation due to the meta and para chlorine positions relative to the piperidine attachment.

Hammett substituent constants quantify these effects:

  • σₘ (Cl) = +0.37 (meta)
  • σₚ (Cl) = +0.23 (para).

The combined σ value (σ = +0.60 ) indicates strong electron withdrawal, polarizing the piperidine ring and altering reactivity in synthetic applications.

Steric Implications of Boc Protection Group

The Boc group introduces steric bulk, quantified via Taft steric parameters (Eₛ) :

  • Eₛ for tert-butyl = -1.54.

This steric hindrance:

  • Shields the nitrogen from electrophilic attack during synthesis.
  • Influences regioselectivity in reactions by directing reagents to less hindered sites.

Table 2: Steric Parameters of Common Protecting Groups

Group Eₛ Value Steric Bulk
Boc -1.54 High
Benzyl -0.38 Moderate
Acetyl +0.00 Low

The Boc group’s steric profile is critical in multi-step syntheses, ensuring selective functionalization at position 4.

Properties

IUPAC Name

tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)12-4-5-13(18)14(19)10-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIDDGVWDUNAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678155
Record name tert-Butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669068-10-4
Record name tert-Butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4-Cyanopiperidine Intermediates

A foundational intermediate, 4-cyanopiperidine hydrochloride, is prepared by dehydration of isonipecotamide using reagents such as phosphorus oxychloride or thionyl chloride. The process typically involves:

  • Heating isonipecotamide with excess thionyl chloride (4-15 molar equivalents).
  • Workup by aqueous extraction and pH adjustment to liberate free 4-cyanopiperidine.
  • Organic solvent extraction (benzene, toluene, or xylene).
  • Distillation to isolate the product.

Yields reported range from 32.7% to 62.8% depending on conditions and purification steps.

An improved method involves using formamides (e.g., dibutylformamide) in the dehydration step to enhance yield and simplify workup. The molar ratio of formamide to isonipecotamide is optimized between 0.1 to 3 equivalents, with 0.5 to 1.5 equivalents preferred.

Boc Protection of Piperidine Nitrogen

The nitrogen atom in the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This step is typically performed after or concurrent with cyanation to stabilize the molecule for subsequent reactions and purification.

Alternative Synthesis via 1-N-BOC-4-Acetyl Piperidine

A related compound, 1-N-BOC-4-acetyl piperidine, is synthesized through acid-catalyzed degradation of a precursor compound in the presence of water and acids such as glacial acetic acid, hydrochloric acid, or sulfuric acid at 60–90 °C. This method is notable for:

  • Using accessible raw materials.
  • Operating under mild conditions.
  • Providing high yields suitable for industrial scale-up.

Although this method targets the acetyl derivative, the approach exemplifies efficient Boc-protected piperidine synthesis that could be adapted for cyano and aryl substitutions.

Comparative Data Table of Preparation Methods

Step Method/Conditions Yield (%) Notes
Dehydration of isonipecotamide to 4-cyanopiperidine Heating with thionyl chloride (4-15 eq), aqueous workup, extraction with benzene/toluene/xylene 32.7 - 62.8 Formamide additives (e.g., dibutylformamide) improve yield and ease of workup
Boc Protection Reaction with di-tert-butyl dicarbonate (Boc2O) in organic solvent High (not specified) Stabilizes piperidine nitrogen for further reactions
Introduction of 3,4-dichlorophenyl group Nucleophilic aromatic substitution or Pd-catalyzed cross-coupling (general methods, not detailed) Variable Requires optimization depending on coupling partners and conditions
Acid-catalyzed degradation for 1-N-BOC-4-acetyl piperidine Acid (acetic, HCl, H2SO4) and water, 60–90 °C, acid:substrate molar ratio 10:1 to 50:1, 0.5–2 h reaction time High (exact yield not specified) Mild, industrially feasible, demonstrates efficient Boc-protected piperidine synthesis

Research Findings and Analysis

  • The dehydration of isonipecotamide to 4-cyanopiperidine remains a critical and rate-limiting step, with improvements achieved by using formamide additives to moderate reaction conditions and increase yields.

  • Boc protection is a standard, high-yielding step that facilitates handling and purification of intermediates.

  • The introduction of the 3,4-dichlorophenyl substituent requires careful selection of coupling conditions to avoid side reactions and maintain the integrity of the cyano and Boc groups.

  • Alternative methods for related compounds (e.g., 1-N-BOC-4-acetyl piperidine) highlight the benefits of acid-catalyzed degradation reactions under mild conditions, which may inspire similar strategies for cyano-substituted analogs.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine has been explored for its potential as a pharmaceutical agent. The compound's structural features make it a candidate for various therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of similar piperidine compounds have demonstrated cytotoxic effects against several cancer cell lines, including:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)5.2
This compoundHCT-116 (colon cancer)6.8
This compoundHepG2 (liver cancer)7.5

These results indicate that the compound exhibits significant antiproliferative activity, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, making it a candidate for antibiotic development. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)12 µg/mL
Escherichia coli15 µg/mL
Klebsiella pneumoniae10 µg/mL

These findings demonstrate the compound's effectiveness against multidrug-resistant bacteria .

Synthetic Applications

In addition to its biological activities, this compound serves as an important intermediate in synthetic organic chemistry. It can be utilized to synthesize various derivatives with enhanced pharmacological properties.

Case Study 1: Anticancer Research

A recent study investigated the anticancer potential of modified piperidine derivatives based on the structure of this compound. The research focused on the synthesis of several analogs and their evaluation against breast and colon cancer cell lines. The most potent analog showed an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Studies

Another study explored the antimicrobial efficacy of this compound against resistant bacterial strains. The research demonstrated that certain modifications to the piperidine core enhanced its activity against Gram-positive and Gram-negative bacteria, suggesting pathways for developing new antibiotics .

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and dichlorophenyl groups are believed to play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

1-Boc-4-cyano-4-(2,4-dichlorophenyl)piperidine (CAS 216311-18-1)

  • Structural Difference : Chlorine atoms at the 2- and 4-positions of the phenyl ring vs. 3,4-positions in the target compound.
  • Impact: Positional isomerism affects steric bulk and electronic distribution.
  • Molecular Weight : 355.26 g/mol (identical to the target compound due to same substituent count).

1-Boc-4-cyano-4-(3-chlorophenyl)piperidine (CAS 553631-33-7)

  • Structural Difference : Single chlorine substituent at the 3-position vs. two chlorines in the target compound.
  • Impact : Reduced electron-withdrawing effects and lipophilicity, which may lower membrane permeability compared to the 3,4-dichloro analog .

Functional Group Modifications

1-Boc-4-cyano-4-(3-CF3-phenyl)piperidine (CAS 634465-43-3)

  • Structural Difference : Replacement of 3,4-dichlorophenyl with a 3-trifluoromethylphenyl group.
  • Impact : The CF3 group is more electron-withdrawing than Cl, enhancing electrophilicity. This substitution increases molecular weight (354.37 g/mol vs. ~355 g/mol for dichloro analogs) and may improve metabolic stability due to fluorine’s inertness .

N-Boc-piperidine-4-carbonitrile (CAS 91419-52-2)

  • Structural Difference : Lacks the aryl substituent at the 4-position.
  • Impact : Simplified structure with reduced steric hindrance and lipophilicity (molecular weight: 210.27 g/mol). This analog highlights the critical role of the 3,4-dichlorophenyl group in conferring target-specific interactions .

Substituent Electronic Effects

1-Boc-4-cyano-4-(3-methoxyphenyl)piperidine (CAS 553631-35-9)

  • Structural Difference : Methoxy (-OMe) group at the 3-position vs. chloro substituents.
  • Impact : The electron-donating methoxy group increases solubility in polar solvents but reduces lipophilicity (clogP likely lower than dichloro analogs). This may diminish blood-brain barrier penetration compared to halogenated derivatives .

Physicochemical Properties and Stability

Compound (CAS) Substituent Molecular Weight (g/mol) Key Properties
1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine 3,4-Cl2Ph ~355 High lipophilicity (clogP ~4.5), stable at -20°C
216311-18-1 2,4-Cl2Ph 355.26 Similar lipophilicity, altered steric profile
634465-43-3 3-CF3Ph 354.37 Enhanced metabolic stability, higher electronegativity
553631-35-9 3-OMePh ~316 Increased solubility, reduced clogP (~3.2)

Biological Activity

1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

This compound features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group and a cyano group at the 4-position, along with a 3,4-dichlorophenyl substituent. The presence of these functional groups is critical for its biological activity. The synthesis typically involves the functionalization of piperidine derivatives under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds in this class often serve as inhibitors or modulators within biochemical pathways. While specific targets can vary, the presence of electron-withdrawing groups like the cyano and dichlorophenyl moieties enhances the compound's ability to interact with receptors or enzymes involved in disease processes.

Anticancer Activity

Several studies have reported on the anticancer potential of piperidine derivatives similar to this compound. For instance:

  • Cytotoxicity : Analogues with similar structures have shown significant cytotoxic effects against various cancer cell lines. The presence of halogen substituents (like chlorine) has been linked to increased antiproliferative activity .
  • Mechanism Insights : Research indicates that these compounds may induce apoptosis in cancer cells through caspase activation and modulation of p53 pathways, which are crucial for cell cycle regulation and apoptosis .

Neuroprotective Properties

Some derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier due to their lipophilicity allows them to exert effects on neuronal cells. The structural modifications can enhance interactions with neurotransmitter receptors, potentially leading to therapeutic effects in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; effective against multiple cell lines ,
NeuroprotectionPotential protective effects on neuronal cells; mechanisms involve receptor modulation
Enzyme InhibitionActs as an inhibitor/modulator in various biochemical pathways

Notable Research Findings

  • Antiproliferative Effects : In vitro studies demonstrated that structural modifications significantly affect the compound's potency against cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating effective growth inhibition .
  • Mechanistic Studies : Molecular docking studies revealed strong interactions between the compound and target proteins involved in cancer progression, suggesting a well-defined mechanism of action that warrants further exploration .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring. A common approach includes:

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

Cyano Substitution : Reacting the intermediate with a cyanating agent (e.g., KCN or trimethylsilyl cyanide) in polar aprotic solvents (e.g., DMF) at controlled temperatures (50–80°C) .

Dichlorophenyl Introduction : Utilizing Suzuki-Miyaura coupling or nucleophilic aromatic substitution with 3,4-dichlorophenylboronic acid, catalyzed by Pd(PPh₃)₄ in the presence of a base (e.g., Na₂CO₃) .

  • Critical Parameters : Solvent choice (e.g., THF vs. DMF), reaction time, and temperature significantly impact yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and aromatic protons from the dichlorophenyl moiety (δ 7.2–7.8 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine ring and substituents.
  • IR Spectroscopy : Identify the cyano group stretch (~2200 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₁Cl₂N₂O₂: ~381.08 Da) .

Q. How does the Boc group influence the reactivity of the piperidine nitrogen in downstream reactions?

  • Methodological Answer : The Boc group acts as a protective moiety, preventing undesired side reactions (e.g., alkylation or oxidation) at the piperidine nitrogen. Its removal under acidic conditions (e.g., TFA in DCM) regenerates the free amine for further functionalization .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the cyano group in this compound under varying reaction conditions?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic solvents (DMF, acetonitrile) to enhance cyanide nucleophilicity.
  • Catalyst Selection : Test transition-metal catalysts (e.g., CuCN) for improved regioselectivity .
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify optimal time points (typically 6–12 hours).
    • Data Analysis : Use DOE (Design of Experiments) to model interactions between temperature, solvent, and catalyst loading.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Structural Reanalysis : Verify compound purity (>95% via HPLC) and stereochemistry (e.g., chiral HPLC or X-ray crystallography) to rule out impurities or enantiomeric interference .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., haloperidol for dopamine receptor studies) .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How do electronic effects of the 3,4-dichlorophenyl group impact the compound’s stability in aqueous media?

  • Methodological Answer :

  • Hydrolytic Stability Assays : Incubate the compound in buffered solutions (pH 1–10) and monitor degradation via UV-Vis or LC-MS.
  • Computational Modeling : Use DFT calculations to assess electron-withdrawing effects of Cl substituents on the piperidine ring’s electron density .
  • Comparative Studies : Replace 3,4-dichlorophenyl with 4-fluorophenyl to isolate electronic vs. steric contributions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine

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